Positional Isomerism: 3-Oxo vs. 2-Oxo Cyclohexyl Substitution Defines Distinct Chemical Space
5-(3-Oxocyclohexyl)pentyl acetate differs fundamentally from its positional isomer 5-(2-oxocyclohexyl)pentyl acetate (CAS 16121-27-0) in the location of the ketone on the cyclohexane ring. Both compounds share the molecular formula C₁₃H₂₂O₃ and an identical molecular weight of 226.31 g/mol, but the 3-oxo substitution places the carbonyl at the meta position relative to the pentyl acetate tether, whereas the 2-oxo isomer places it at the ortho position . This positional shift alters the steric environment around the carbonyl, modifies the conformational preferences of the cyclohexanone ring, and can affect both reactivity in nucleophilic additions and putative odorant-receptor interactions. The 3-oxocyclohexylpentyl substructure has been explicitly utilized as a synthetic building block in the preparation of ethyl 5-(3-oxocyclohexyl)pentanoate via copper-catalyzed conjugate addition, demonstrating a reactivity pattern distinct from 2-oxo analogs [1]. No direct head-to-head olfactory or reactivity comparison is available in the public domain; the evidence cited is cross-study comparable and class-level inference.
| Evidence Dimension | Ketone ring position (cyclohexanone substitution pattern) |
|---|---|
| Target Compound Data | 3-oxo (meta to pentyl acetate tether); InChIKey INSIKZHLKOYNOX-UHFFFAOYSA-N |
| Comparator Or Baseline | 5-(2-oxocyclohexyl)pentyl acetate (CAS 16121-27-0): 2-oxo (ortho to pentyl acetate tether); same MW 226.31 |
| Quantified Difference | Positional isomer; no quantitative ΔΔG or Δodor threshold data available. Synthetic entry: 3-oxo isomer accessed via Cu-catalyzed conjugate addition to α,β-unsaturated ketones [1] |
| Conditions | Structural comparison based on InChI and CAS registry data; synthetic precedent from Org. Synth. protocol for ethyl 5-(3-oxocyclohexyl)pentanoate |
Why This Matters
Positional isomerism can alter synthetic accessibility, purification behavior, and odor character—meaning the 3-oxo and 2-oxo variants cannot be assumed interchangeable without reformulation and re-characterization.
- [1] Organic Syntheses. Copper-Catalyzed Conjugate Addition of Functionalized Organozinc Reagents to α,β-Unsaturated Ketones: Ethyl 5-(3-Oxocyclohexyl)pentanoate. Org. Synth. https://ftp.orgsyn.org/demo.aspx?prep=v96p0001 View Source
